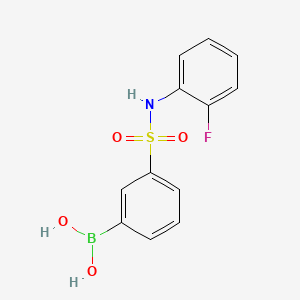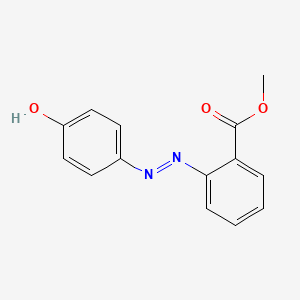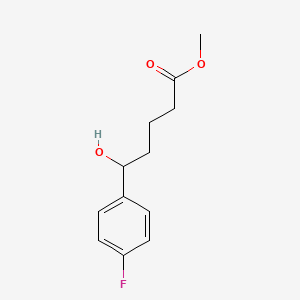
(2R)-2-(Hydroxymethyl)indoline-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(Hydroxymethyl)indoline-5-carbonitrile is an organic compound that belongs to the indoline family Indoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(Hydroxymethyl)indoline-5-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor, such as a substituted aniline, followed by functional group transformations to introduce the hydroxymethyl and carbonitrile groups. Typical reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. This may include continuous flow chemistry techniques, automated synthesis, and the use of environmentally friendly reagents and solvents to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-(Hydroxymethyl)indoline-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The indoline core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of (2R)-2-(Formyl)indoline-5-carbonitrile or (2R)-2-(Carboxyl)indoline-5-carbonitrile.
Reduction: Formation of (2R)-2-(Aminomethyl)indoline-5-carbonitrile.
Substitution: Formation of various substituted indoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R)-2-(Hydroxymethyl)indoline-5-carbonitrile can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in synthetic organic chemistry.
Biology
In biology, this compound may be studied for its potential biological activities. Indoline derivatives are known to exhibit antimicrobial, anticancer, and anti-inflammatory properties, and this compound could be investigated for similar effects.
Medicine
In medicine, this compound could be explored as a lead compound for drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for therapeutic applications.
Industry
In industry, this compound could be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of (2R)-2-(Hydroxymethyl)indoline-5-carbonitrile would depend on its specific biological target. Generally, indoline derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The hydroxymethyl and carbonitrile groups may enhance binding affinity or selectivity for certain targets, influencing the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Indoline-2-carboxylic acid
- Indoline-5-carboxamide
- (2S)-2-(Hydroxymethyl)indoline-5-carbonitrile
Uniqueness
(2R)-2-(Hydroxymethyl)indoline-5-carbonitrile is unique due to its specific stereochemistry and functional groups The (2R) configuration may confer distinct biological activity compared to its (2S) counterpart
Eigenschaften
Molekularformel |
C10H10N2O |
|---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
(2R)-2-(hydroxymethyl)-2,3-dihydro-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C10H10N2O/c11-5-7-1-2-10-8(3-7)4-9(6-13)12-10/h1-3,9,12-13H,4,6H2/t9-/m1/s1 |
InChI-Schlüssel |
JWTFUDCLXAIOJW-SECBINFHSA-N |
Isomerische SMILES |
C1[C@@H](NC2=C1C=C(C=C2)C#N)CO |
Kanonische SMILES |
C1C(NC2=C1C=C(C=C2)C#N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N6-(Benzoyloxy)-N2-[(phenylmethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester](/img/structure/B13441331.png)

![2-[(2,5-Dihydro-1,1-dioxido-3-thienyl)sulfonyl]hydrazide 4-Pyridinecarboxylic Acid](/img/structure/B13441348.png)




![4-(1,1-dimethylethyl)-N-[5-hydroxy-6-[2-(2-hydroxyethoxy)ethoxy][2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide](/img/structure/B13441371.png)

![[1R-[1alpha(S*),2beta(Z)]]-alpha-[[[3-Oxo-2-(2-pentenyl)cyclopentyl]acetyl]oxy]benzeneacetic Acid](/img/structure/B13441385.png)
![N-(2,4-difluorophenyl)-4-[(3-ethoxy-4-hydroxyphenyl)methyl]-5-oxo-1,3,4-thiadiazine-2-carboxamide](/img/structure/B13441390.png)
